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Cobalt Hexammine(Iii)

Cat. No.: B1204380
M. Wt: 161.12 g/mol
InChI Key: DYLMFCCYOUSRTK-UHFFFAOYSA-N
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Description

Significance of [Co(NH₃)₆]³⁺ as an Archetypal Werner Complex in Coordination Chemistry

The hexaamminecobalt(III) cation, [Co(NH₃)₆]³⁺, is widely regarded as a classic example of a "Werner complex," named after Alfred Werner, the father of coordination chemistry. wikipedia.orgchemeurope.com Werner's groundbreaking work in the late 19th and early 20th centuries on cobalt ammine complexes, including [Co(NH₃)₆]Cl₃, led to the formulation of his revolutionary coordination theory. uvm.edu This theory introduced the concepts of primary and secondary valencies. In hexaamminecobalt(III) chloride, the cobalt ion has a primary valency (oxidation state) of +3, satisfied by the three chloride ions, and a secondary valency (coordination number) of six, fulfilled by the six ammonia (B1221849) ligands directly bonded to the cobalt center. embibe.com

Werner's theory correctly proposed an octahedral geometry for the six ammonia ligands surrounding the central cobalt ion, a structure later confirmed by X-ray crystallography. The remarkable stability of [Co(NH₃)₆]³⁺, demonstrated by its ability to be recrystallized from concentrated hydrochloric acid without decomposition, provided crucial evidence for Werner's model. wikipedia.orgchemeurope.com This inertness contrasts sharply with labile ammine complexes like [Ni(NH₃)₆]Cl₂, which readily react with acids. wikipedia.orgchemeurope.com The study of such cobalt complexes was instrumental in establishing the fundamental principles of coordination chemistry, including coordination number, geometry, and the nature of bonding in these compounds. embibe.com

Overview of Fundamental Research Interests in Cobalt(III) Ammine Complexes

Cobalt(III) ammine complexes are a cornerstone of research in coordination chemistry due to their diverse and tunable properties. uvm.edu These complexes are extensively studied for several key reasons:

Electron Transfer Reactions: Cobalt(III) ammine complexes are classic models for studying the mechanisms of electron transfer reactions, which are fundamental to many chemical and biological processes. numberanalytics.comfiveable.me The distinct and well-characterized electronic structures of Co(II) and Co(III) states allow for detailed kinetic and thermodynamic investigations.

Structural Templates: The robust and well-defined structures of cobalt(III) ammine complexes make them excellent templates for synthesizing more complex molecules and materials. researchgate.net They can be used to control the arrangement of other chemical species in the solid state.

Biological Mimics and Applications: The ability of cobalt complexes to interact with biological molecules has spurred research into their potential therapeutic applications, including as antiviral, antibacterial, and anticancer agents. researchgate.netnih.gov They can mimic the function of metal ions in biological systems and interact with biomolecules like DNA. wikipedia.orgnih.gov

Catalysis: Cobalt complexes, including ammine derivatives, are investigated for their catalytic activity in a variety of organic and inorganic reactions. chemimpex.commdpi.com Their ability to exist in multiple oxidation states and coordinate with various substrates is key to their catalytic function.

The ongoing research in this area is substantial, with thousands of articles published on the subject over the years, highlighting the continued importance of these compounds in advancing chemical science. uvm.edu

Scope and Research Focus on [Co(NH₃)₆]³⁺

The specific research focus on the hexaamminecobalt(III) cation is multifaceted and continues to yield significant insights. Key areas of investigation include:

Electron Transfer Studies: The self-exchange electron transfer reaction between [Co(NH₃)₆]³⁺ and [Co(NH₃)₆]²⁺ is a benchmark system for testing and refining theories of electron transfer, such as Marcus Theory. numberanalytics.com The significant structural reorganization required upon electron transfer in this system provides a valuable case study for understanding the factors that govern reaction rates.

Structural Biology: The [Co(NH₃)₆]³⁺ cation is utilized in structural biology, particularly in the X-ray crystallography and nuclear magnetic resonance (NMR) studies of nucleic acids. wikipedia.org Its positive charge helps to stabilize the tertiary structure of the negatively charged phosphate (B84403) backbone of DNA and RNA, aiding in the determination of their three-dimensional structures. wikipedia.orgacs.org It is also known to induce the transition of DNA from the common B-form to the Z-form. wikipedia.orgebi.ac.uk

Nanomaterial Synthesis: [Co(NH₃)₆]Cl₃ serves as a precursor for the synthesis of cobalt-containing nanoparticles. researchgate.net The controlled decomposition or reduction of this complex allows for the formation of metallic cobalt or cobalt oxide nanomaterials with various morphologies and potential applications in catalysis and magnetic recording media. researchgate.net

Fundamental Coordination Chemistry: As an archetypal complex, [Co(NH₃)₆]³⁺ continues to be used in educational and research settings to illustrate fundamental principles of coordination chemistry, such as ligand field theory, isomerism, and reaction mechanisms. fiveable.me

The following table provides a summary of the key properties of Hexaamminecobalt(III) chloride:

PropertyValue
Chemical Formula[Co(NH₃)₆]Cl₃
Molar Mass267.48 g/mol wikipedia.org
AppearanceYellow or orange crystals wikipedia.org
Density1.71 g/cm³ wikipedia.org
Coordination GeometryOctahedral wikipedia.org
Magnetic PropertiesDiamagnetic wikipedia.orgchemeurope.com

The enduring relevance of [Co(NH₃)₆]³⁺ in coordination chemistry underscores its importance as a model system that has not only shaped our historical understanding of the field but also continues to be at the forefront of modern chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoH18N6+3 B1204380 Cobalt Hexammine(Iii)

Properties

Molecular Formula

CoH18N6+3

Molecular Weight

161.12 g/mol

IUPAC Name

azane;cobalt(3+)

InChI

InChI=1S/Co.6H3N/h;6*1H3/q+3;;;;;;

InChI Key

DYLMFCCYOUSRTK-UHFFFAOYSA-N

SMILES

N.N.N.N.N.N.[Co+3]

Canonical SMILES

N.N.N.N.N.N.[Co+3]

Origin of Product

United States

Historical Perspectives on the Research of Cobalt Hexammine Iii

Early Discoveries and Identification by Tassaert

The journey into coordination chemistry is often considered to have begun with the observations of the French chemist B. M. Tassaert in 1798. britannica.comscribd.com Tassaert discovered that when ammoniacal solutions of cobalt(II) chloride were left to stand, they developed a distinct brownish-mahogany color. britannica.combritannica.com This color change was the first recorded observation of the formation of a cobalt-ammine complex in solution. mdpi.com While Tassaert noted this surprising phenomenon, he did not proceed to isolate or fully characterize the substance responsible for the new color. britannica.combritannica.com It was left to later researchers to isolate the orange crystalline solid, which was found to have the empirical formula CoCl₃·6NH₃, and to eventually determine its correct structure as [Co(NH₃)₆]Cl₃. britannica.combritannica.com Tassaert's initial discovery was crucial because it highlighted that two independently stable compounds could combine to form a new, distinct chemical entity with unique properties. britannica.comscribd.com

Contributions to Alfred Werner's Coordination Theory and Valency Concepts

Hexaamminecobalt(III) chloride became an archetypal compound in the development of Alfred Werner's groundbreaking coordination theory in 1893. wikipedia.orgwikipedia.org At the time, the nature of the bonding in such "complex" compounds was a mystery. wikipedia.org Werner's revolutionary proposal was that central metal atoms exhibit two types of valency: a primary valency (Hauptvalenz) and a secondary valency (Nebenvalenz). wikipedia.orguomustansiriyah.edu.iq

Primary Valency: In modern terms, this corresponds to the oxidation state of the metal ion. For [Co(NH₃)₆]Cl₃, the primary valency of cobalt is 3, which is balanced by the three chloride ions. uomustansiriyah.edu.iqscribd.com

Secondary Valency: This is now known as the coordination number, which is the number of ligands directly bonded to the central metal. wikipedia.orguomustansiriyah.edu.iq Werner proposed that for this complex, cobalt has a secondary valency of six, satisfied by the six ammonia (B1221849) molecules. wikipedia.org

Werner's theory correctly predicted the number of ions the complex would produce in solution. He proposed the structure [Co(NH₃)₆]Cl₃, where the six ammonia molecules are tightly bound to the cobalt ion in an inner coordination sphere, and the three chloride ions exist as free counter-ions in an outer sphere. wikipedia.orgresearchgate.net This was confirmed by conductivity measurements, which showed the compound behaves as a 1:3 electrolyte, and by precipitation experiments with silver nitrate (B79036), which quantitatively precipitated all three chloride ions. wikipedia.orgresearchgate.net This evidence was a powerful refutation of competing theories and established that the six ammonia ligands were arranged around the central cobalt ion in a defined spatial geometry, which Werner correctly identified as octahedral. britannica.comwikipedia.org

Evolution of Theoretical Models (e.g., Blomstrand's Chain Theory)

Before Alfred Werner's coordination theory provided a satisfactory explanation, the most influential model for the structure of metal ammines was the chain theory, developed by Christian Wilhelm Blomstrand in 1869 and later elaborated by his student Sophus Mads Jørgensen. britannica.comionicviper.org Drawing an analogy to the chains of carbon atoms in organic chemistry, Blomstrand proposed that ammonia molecules could link together in –NH₃– chains. britannica.comionicviper.org

According to this model, the number of ammonia molecules associated with the metal determined the length of the chain. britannica.com For a compound like CoCl₃·6NH₃, the structure was thought to involve these ammonia chains. uomustansiriyah.edu.iq The theory attempted to explain the differing reactivity of the chloride ions by postulating that chlorides attached directly to the metal were strongly bound, while those attached to the ammonia chains were ionizable and could be precipitated by silver nitrate. uomustansiriyah.edu.iqionicviper.org

However, the chain theory had significant shortcomings. It could not adequately explain why certain cobalt ammine complexes with different numbers of ammonia molecules existed while others did not (e.g., CoCl₃·6NH₃, CoCl₃·5NH₃, and CoCl₃·4NH₃ were known, but CoCl₃·2NH₃ was not). ionicviper.orglibretexts.org Furthermore, the theory's predictions did not always match experimental observations, particularly for complexes of other metals like iridium. ionicviper.org Ultimately, Werner's coordination model, with its concepts of primary and secondary valencies and fixed coordination geometries, provided a much more consistent and accurate explanation for the properties of these compounds, leading to the decline of the chain theory. britannica.comlibretexts.org

Table 1. Comparison of Predictions for Cobalt(III) Ammine Chlorides
Compound FormulaColorBlomstrand-Jørgensen Chain Theory Prediction (Ions)Werner's Coordination Theory FormulationWerner's Prediction (Ions)Experimentally Observed Ions
CoCl₃·6NH₃Yellow/Orange3[Co(NH₃)₆]Cl₃4 (1 [Co(NH₃)₆]³⁺ + 3 Cl⁻)4
CoCl₃·5NH₃Purple2[Co(NH₃)₅Cl]Cl₂3 (1 [Co(NH₃)₅Cl]²⁺ + 2 Cl⁻)3
CoCl₃·4NH₃Green/Violet1[Co(NH₃)₄Cl₂]Cl2 (1 [Co(NH₃)₄Cl₂]⁺ + 1 Cl⁻)2
CoCl₃·3NH₃Green/Blue0[Co(NH₃)₃Cl₃]0 (Neutral Complex)0

Milestones in the Academic Investigation of [Co(NH₃)₆]³⁺

The academic investigation of the hexaamminecobalt(III) cation is marked by several key milestones that have profoundly influenced the field of chemistry.

Table 2. Key Milestones in the Study of [Co(NH₃)₆]³⁺
DateMilestoneSignificance
1798Observation by B.M. TassaertFirst recorded observation of a cobalt-ammine complex formation in solution, sparking the beginning of coordination chemistry. britannica.combritannica.com
1893Werner's Coordination Theory[Co(NH₃)₆]Cl₃ was used as a primary example to propose the concepts of primary and secondary valency and octahedral geometry, revolutionizing structural inorganic chemistry. wikipedia.orgresearchgate.net
Early 20th CenturyStructural ConfirmationWerner's theories were confirmed through experimental work, including conductivity measurements and isomer studies, which silenced opponents of his model. britannica.comresearchgate.net
Mid-20th CenturyCharacterization of PropertiesThe [Co(NH₃)₆]³⁺ cation was characterized as a diamagnetic, low-spin d⁶ complex, becoming a classic example of an exchange-inert metal complex due to the strong Co(III)-NH₃ bonds. wikipedia.org
Late 20th/Early 21st CenturyApplication in Structural BiologyThe heavy cobalt atom in [Co(NH₃)₆]³⁺ is used to provide anomalous scattering in X-ray crystallography and in NMR studies to help determine the three-dimensional structures of biological macromolecules like DNA and RNA. wikipedia.orgnih.gov
Table 3. Selected Properties of Hexaamminecobalt(III) Chloride
PropertyValue
Chemical Formula[Co(NH₃)₆]Cl₃
Molar Mass267.48 g/mol wikipedia.org
AppearanceYellow or orange crystals wikipedia.org
Coordination GeometryOctahedral wikipedia.org
Magnetic PropertiesDiamagnetic wikipedia.org
Solubility in Water (20 °C)0.26 M wikipedia.org

Advanced Synthetic Methodologies and Optimization in Research

Development and Refinement of Preparative Routes for [Co(NH₃)₆]Cl₃

The synthesis of hexaamminecobalt(III) chloride, [Co(NH₃)₆]Cl₃, is a foundational procedure in inorganic chemistry that has undergone significant refinement to improve yield, purity, and reproducibility. The archetypal synthesis involves the oxidation of a cobalt(II) salt in the presence of a high concentration of ammonia (B1221849). wikipedia.org

Commonly, cobalt(II) chloride hexahydrate is the starting material, which is dissolved in water with an ammonium (B1175870) salt, typically ammonium chloride. ggu.ac.inscribd.comup.pt The ammonium chloride acts as a buffer, preventing the precipitation of cobalt(II) hydroxide (B78521) in the subsequent addition of concentrated aqueous ammonia. A key component in many modern preparations is the use of a catalyst, such as activated charcoal. wikipedia.orgggu.ac.inup.pt The cobalt(II) in the resulting ammine complex, [Co(NH₃)₆]²⁺, is then oxidized to cobalt(III). While air or oxygen can serve as the oxidant, especially in the presence of a charcoal catalyst, 30% hydrogen peroxide is frequently used in laboratory settings for a more rapid and controlled reaction. wikipedia.orgggu.ac.inscribd.com

The general reaction sequence can be summarized as:

Formation of the cobalt(II) ammine complex from a Co(II) salt and aqueous ammonia.

Oxidation of the Co(II) complex to the Co(III) complex.

Precipitation and purification of the [Co(NH₃)₆]Cl₃ salt.

During the oxidation with hydrogen peroxide, the temperature is typically kept below 10°C to control the vigorous, exothermic reaction. ggu.ac.inup.pt After oxidation, the solution is heated to approximately 60-70°C to ensure the complete formation of the cobalt(III) complex and to decompose any remaining peroxide. ggu.ac.inup.pt The crude product, which is co-precipitated with the charcoal, is isolated by filtration. Purification involves dissolving the crude solid in hot, slightly acidified water, followed by hot filtration to remove the charcoal. ggu.ac.inup.pt The pure hexaamminecobalt(III) chloride then crystallizes upon cooling the filtrate, often with the addition of concentrated hydrochloric acid to decrease its solubility. ggu.ac.inscribd.com The final product is typically washed with ethanol (B145695) to facilitate drying. ggu.ac.in

An alternative route involves the aerobic oxidation of a solution of cobalt(II) acetate (B1210297), ammonium acetate, and ammonia in methanol. wikipedia.org This method yields the highly water-soluble acetate salt, which can be a useful precursor for other salts. wikipedia.org

ParameterMethod AMethod B
Cobalt Salt Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
Ammonia Source Concentrated aqueous ammoniaConcentrated aqueous ammonia
Buffer Ammonium chloride (NH₄Cl)Ammonium chloride (NH₄Cl)
Catalyst Activated charcoalActivated charcoal
Oxidizing Agent 30% Hydrogen peroxide (H₂O₂)Air/Oxygen
Key Steps 1. Dissolve CoCl₂·6H₂O and NH₄Cl in water.2. Add charcoal and conc. NH₃.3. Cool to 0°C and add H₂O₂ dropwise.4. Heat to ~60°C.5. Purify by recrystallization from hot acidified water. ggu.ac.inup.pt1. Treat cobalt(II) chloride with ammonia and ammonium chloride.2. Bubble air through the solution in the presence of charcoal catalyst. wikipedia.org

A comparative overview of common preparative routes for [Co(NH₃)₆]Cl₃.

Investigation of Aerobic Oxidation Mechanisms in Synthesis

The oxidation of Co(II) to Co(III) is the critical step in the synthesis of hexaamminecobalt(III) complexes. While strong chemical oxidants like hydrogen peroxide are effective, the use of molecular oxygen (O₂) from the air is a more economical and environmentally benign approach. diva-portal.org The mechanism of aerobic oxidation in these systems is a subject of detailed investigation, often involving electron transfer mediators (ETMs) to overcome the kinetic barrier associated with the direct reaction between a reduced catalyst and O₂. diva-portal.org

In the synthesis of [Co(NH₃)₆]Cl₃, activated charcoal often serves as a catalyst for the aerobic oxidation. wikipedia.org The high surface area of the charcoal facilitates the interaction between the Co(II) complex and dissolved oxygen. The mechanism is believed to involve the adsorption of the [Co(NH₃)₆]²⁺ complex onto the charcoal surface, where the electron transfer to adsorbed oxygen molecules is facilitated. Research into cobalt complexes in ammonia solution has shown that Co(II) ions are coordinated by six NH₃ ligands, forming an octahedral complex. researchgate.net The oxidation process transforms this into the particularly stable, low-spin d⁶ Co(III) center of the [Co(NH₃)₆]³⁺ ion. wikipedia.orgresearchgate.net

The broader field of aerobic oxidation catalysis provides insights applicable to this synthesis. Homogeneous catalyst systems, such as those using copper salts with nitroxyl (B88944) radicals (like TEMPO), demonstrate the principle of using co-catalysts to mediate the electron transfer to oxygen. nih.gov In these systems, the primary catalyst oxidizes the substrate (an alcohol, for example), and is then re-oxidized by the co-catalyst, which in turn is regenerated by O₂. nih.gov While the charcoal-catalyzed synthesis of [Co(NH₃)₆]³⁺ is a heterogeneous system, it relies on similar principles of facilitating the otherwise slow oxidation by O₂. The presence of activated carbons can influence which Co(III) species are formed during the oxidation process. researchgate.net

Metathesis Reactions for Diverse Salt Formations

The chloride ions in hexaamminecobalt(III) chloride are not part of the primary coordination sphere and can be readily exchanged for other anions through salt metathesis reactions. wikipedia.orgwikipedia.org These reactions are typically performed in aqueous solution and are driven to completion by the precipitation of an insoluble salt. wikipedia.org This methodology provides a straightforward route to a wide variety of hexaamminecobalt(III) salts with different physical and chemical properties.

A classic example is the reaction of [Co(NH₃)₆]Cl₃ with silver nitrate (B79036) to produce hexaamminecobalt(III) nitrate and a precipitate of silver chloride. wikipedia.org

[Co(NH₃)₆]Cl₃(aq) + 3 AgNO₃(aq) → Co(NH₃)₆₃(aq) + 3 AgCl(s)

This strategy is broadly applicable for preparing salts with various anions. By reacting aqueous [Co(NH₃)₆]Cl₃ with the appropriate soluble salt, a range of derivatives can be synthesized. wikipedia.org For instance, salts of bromide, iodide, and sulfamate (B1201201) have been prepared via this method. wikipedia.org

Metathesis is also used to introduce more complex anions. The reaction of [Co(NH₃)₆]Cl₃ with potassium hexathiocyanatochromate(III) yields the pink, insoluble compound [Co(NH₃)₆][Cr(SCN)₆]. wikipedia.org Similarly, reacting [Co(NH₃)₆]Cl₃ with sodium azide (B81097) and potassium selenocyanate (B1200272) in hot aqueous media can produce crystals of [Co(NH₃)₆]Cl₂(SeCN) and [Co(NH₃)₆]₃Cl₄(N₃)₅, respectively. researchgate.net These reactions are valuable for creating materials with specific properties, such as precursors for mixed-metal oxides or compounds with unique crystal lattice structures stabilized by hydrogen bonding. researchgate.netresearchgate.net

ReactantProduct AnionPrecipitated SaltReference
Silver Nitrate (AgNO₃)Nitrate (NO₃⁻)Silver Chloride (AgCl) wikipedia.org
Potassium Bromide (KBr)Bromide (Br⁻)- (by solubility difference) wikipedia.org
Potassium Iodide (KI)Iodide (I⁻)- (by solubility difference) wikipedia.org
Potassium Hexathiocyanatochromate(III) (K₃[Cr(SCN)₆])Hexathiocyanatochromate(III) ([Cr(SCN)₆]³⁻)Potassium Chloride (KCl) wikipedia.org
Silver Bromate (AgBrO₃)Bromate (BrO₃⁻)Silver Chloride (AgCl) researchgate.net
Silver Iodate (AgIO₃)Iodate (IO₃⁻)Silver Chloride (AgCl) researchgate.net

Examples of metathesis reactions starting from [Co(NH₃)₆]Cl₃.

In situ Oxidative Polymerization Techniques Utilizing Cobalt Hexammine(III)

Cobalt hexaammine(III) chloride has been utilized as a component in the synthesis of advanced materials through in situ oxidative polymerization. Specifically, it has been employed as a dopant during the formation of polyaniline (PANI) composites. researchgate.net In this process, the polymerization of aniline (B41778) is carried out in the presence of the [Co(NH₃)₆]Cl₃ complex.

The synthesis is typically performed in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO), using an oxidizing agent such as ammonium persulfate to initiate the polymerization of the aniline monomer. researchgate.net The [Co(NH₃)₆]³⁺ complex becomes incorporated into the growing polymer matrix, acting as a dopant that influences the structural and electronic properties of the final composite material. The resulting PANI/[Co(NH₃)₆]Cl₃ composite is a functional material where the metal complex is finely dispersed within the polymer. researchgate.net Characterization of these composites using techniques like FTIR, XRD, and SEM confirms the successful synthesis and incorporation of the cobalt complex. researchgate.net

This technique represents a method for preparing hybrid materials that combine the properties of a conductive polymer with the specific chemical or catalytic features of a coordination complex. Cobalt complexes, including [Co(NH₃)₆]Cl₃, have also been investigated as precursors for creating cobalt-based nanoparticles and as catalysts for oxidation reactions, such as the epoxidation of olefins. researchgate.netresearchgate.net The in situ method allows for the creation of materials with potentially enhanced catalytic activity or novel electronic characteristics.

Methodologies for Enantiomerically Enriched Complex Formation

The [Co(NH₃)₆]³⁺ cation possesses a high degree of symmetry (octahedral point group, Oₕ) and is therefore achiral. However, the broader class of cobalt(III) amine complexes provides classic examples of chirality centered at a metal atom. The principles and methods used to obtain enantiomerically enriched forms of these related complexes are a cornerstone of coordination chemistry.

A primary strategy for creating chiral cobalt(III) complexes is to use chiral ligands. When a chiral diamine, such as (S,S)-1,2-diphenylethylenediamine ((S,S)-dpen), reacts with a cobalt salt, the resulting tris-chelate complex, [Co((S,S)-dpen)₃]³⁺, can form as a mixture of two diastereomers, designated Λ and Δ, based on the "handedness" of the propeller-like arrangement of the chelate rings. nih.gov In many cases, the synthesis can be stereospecific, yielding predominantly one diastereomer. mdpi.com

Another key methodology is the resolution of a racemic mixture of a chiral complex. This was famously first achieved by Alfred Werner with the [Co(en)₃]³⁺ complex (where en = ethylenediamine). A common method involves using a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. walisongo.ac.id For example, the resolution of racemic [Co(en)₃]I₃ can be achieved using a chiral tartrate salt. walisongo.ac.id Modifications to these classical experiments have been developed to improve the reproducibility, yield, and enantiomeric excess of the separated products. walisongo.ac.idresearchgate.net

Once an enantiomerically pure complex is obtained, it can sometimes be used as a precursor to synthesize other chiral molecules with retention of the configuration at the metal center. walisongo.ac.id These chiral-at-metal cobalt(III) complexes are not merely academic curiosities; they are increasingly used as catalysts in asymmetric synthesis, where they can induce high enantioselectivity in organic reactions through mechanisms like hydrogen bonding. nih.govmdpi.com

MethodDescriptionExample ComplexKey Feature
Use of Chiral Ligands A chiral ligand is reacted with a cobalt(III) precursor, leading to the formation of diastereomeric complexes (Λ and Δ).[Co((S,S)-dpen)₃]³⁺Often stereospecific, favoring the formation of one diastereomer over the other. nih.govmdpi.com
Classical Resolution A racemic mixture of a chiral complex is reacted with a chiral resolving agent to form diastereomeric salts with different solubilities.[Co(en)₃]³⁺Separation is achieved by fractional crystallization. walisongo.ac.id
Asymmetric Transformation An existing enantiomerically pure complex is used as a starting material to synthesize a new complex while retaining the chirality at the cobalt center.Λ-[Co(en)₃]I₃ to Λ-Co(diNOsar)Br₃Preserves the absolute configuration of the metal center. walisongo.ac.id

Summary of methodologies for generating enantiomerically enriched cobalt(III) amine complexes.

Comprehensive Structural Elucidation and Solid State Chemistry of Cobalt Hexammine Iii Complexes

Single Crystal X-ray Diffraction Studies of [Co(NH₃)₆]³⁺ Salts

Hydrogen Bonding Networks Involving N-H…X Interactions

Hydrogen bonding, particularly between the amine hydrogens (N-H) of the [Co(NH₃)₆]³⁺ cation and acceptor atoms (X) on the anions or solvent molecules, plays a crucial role in stabilizing the crystal structures. These interactions are often described as "charge-assisted" due to the positive charge on the cation and the negative charge on the anion. mdpi.com A wide variety of N-H…X interactions have been characterized, including N-H…O, N-H…Cl, N-H…Br, and N-H…F. doi.orgresearchgate.netresearchgate.net

In the structure of [Co(NH₃)₆]Cl₂(MnO₄), an extensive three-dimensional hydrogen-bond network is present, involving both N-H…O–Mn and N-H…Cl interactions. mdpi.comresearchgate.net The strength of these hydrogen bonds can be inferred from spectroscopic data, such as the rocking mode of the ammonia (B1221849) ligand (ρ(NH₃)) in infrared spectroscopy. mdpi.com For example, the average strength of hydrogen bonds in [Co(NH₃)₆]Cl₂(MnO₄) is intermediate between that found in [Co(NH₃)₆]Cl₃ and Co(NH₃)₆₃. mdpi.com These hydrogen bonding networks can lead to the formation of specific motifs, such as 'rings' in [Co(NH₃)₆]Cl₂SeCN and 'rectangles' in [Co(NH₃)₆]₃Cl₄(N₃)₅. researchgate.net

Examples of Hydrogen Bonding in [Co(NH₃)₆]³⁺ Salts
CompoundHydrogen Bond TypesResulting Supramolecular StructureReference
[Co(NH₃)₆]Cl₂(MnO₄)N-H…O–Mn, N-H…Cl3D network mdpi.comresearchgate.net
Co(NH₃)₆₃N-H…OSecond-sphere coordination researchgate.net
[Co(NH₃)₆]Cl·SiF₆·2H₂ON-H…F, N-H…O, O-H…F, N-H…ClStabilized crystal lattice researchgate.net
[Co(NH₃)₆]Cl(C₄H₄O₆)·H₂ON-H…O, N-H…Cl⁻, O-H…OStabilized crystal lattice researchgate.net

Influence of Counter-Ions on Crystalline Structures

The nature of the counter-ion has a profound effect on the resulting crystal structure of hexaamminecobalt(III) salts. The size, shape, and charge of the anion influence the packing arrangement and the specifics of the hydrogen bonding network. For instance, the presence of mixed anions, such as in [Co(NH₃)₆]Cl·SiF₆·2H₂O, leads to a complex structure stabilized by a variety of hydrogen bonds. researchgate.net The use of large, organic anions like mesitylenesulfonate can lead to the formation of multiple products with different stoichiometries, such as Co(NH₃)₆₃·3H₂O and [Co(NH₃)₆]Cl(L)₂, where L = (CH₃)₃C₆H₂SO₃. researchgate.net The flexibility of the counter-ion can also play a role; for example, the tris(oxalato)cobaltate(III) anion, [Co(C₂O₄)₃]³⁻, is described as "propeller-like". mdpi.com

Structural Distortions and Conformational Analysis in the Solid State

While the [Co(NH₃)₆]³⁺ cation is often depicted as a perfect octahedron, single crystal X-ray diffraction studies reveal that it often exhibits slight distortions from ideal octahedral geometry. mdpi.com These distortions can be quantified by examining deviations in bond angles from the ideal 90° and 180°. For instance, in [Co(NH₃)₆]Cl₂(MnO₄), there are two crystallographically distinct cations with slightly different, distorted octahedral geometries, with bond angles ranging from 88.1° to 91.9°. mdpi.com These distortions can be influenced by the crystal packing forces and the specific hydrogen bonding interactions within the solid state.

Powder X-ray Diffraction Applications for Material Characterization

Powder X-ray diffraction (PXRD) is a valuable tool for the characterization of polycrystalline materials containing the hexaamminecobalt(III) cation. It is often used to confirm the phase purity of a synthesized sample and to identify the crystalline phases present. For example, PXRD was used to characterize the products of the thermal decomposition of double-complex salts like [Co(NH₃)₆][Rh(C₂O₄)₃]. mdpi.com In the study of a composite material made of reduced graphene oxide (RGO) and [Co(NH₃)₆]³⁺, PXRD confirmed the successful formation of the composite. researchgate.net The technique is also employed to assess the purity of cobalt complexes used as catalysts. tue.nl Furthermore, PXRD data can be used to determine the lattice parameters of the unit cell, as was done for a polyaniline composite doped with [Co(NH₃)₆]Cl₃. scielo.br

Electron Microscopy Studies (e.g., SEM) in Composite Characterization

Scanning electron microscopy (SEM) is utilized to investigate the surface morphology of materials incorporating the hexaamminecobalt(III) complex. In the characterization of a composite consisting of reduced graphene oxide and [Co(NH₃)₆]³⁺, SEM analysis showed that the cobalt complex was uniformly distributed and interacted well with the RGO sheets. rsc.org Elemental mapping analysis, often coupled with SEM, can confirm the uniform distribution of the constituent elements within the composite material. rsc.org SEM has also been used to study the morphology of cobalt nanoparticles synthesized from the chemical reduction of [Co(NH₃)₆]Cl₃, revealing different shapes and distributions of the nanoparticles. researchgate.net

Advanced Spectroscopic Characterization Techniques Applied to Cobalt Hexammine Iii

UV-Visible Spectroscopic Analysis of Electronic Transitions

The electronic absorption spectrum of the [Co(NH₃)₆]³⁺ cation is characterized by distinct bands in the ultraviolet (UV) and visible regions, which arise from electron promotions between d-orbitals (ligand field or d-d transitions) and from the transfer of electrons between the ligands and the central metal ion (charge transfer transitions). rsc.orgmdpi.com

The hexaamminecobalt(III) ion is a d⁶ low-spin complex with an octahedral geometry. semanticscholar.org Its ground electronic state is ¹A₁g. The UV-Visible spectrum displays two primary absorption bands corresponding to spin-allowed d-d transitions. researchgate.net

The first, lower-energy band is typically observed around 475 nm (approximately 21,050 cm⁻¹). docbrown.info This absorption is assigned to the ¹A₁g → ¹T₁g electronic transition. researchgate.netscielo.br The second, higher-energy band appears near 340 nm (approximately 29,400 cm⁻¹), which is attributed to the ¹A₁g → ¹T₂g transition. semanticscholar.orgresearchgate.net The presence of these two bands is a hallmark of octahedral Co(III) complexes and their positions are crucial for determining the ligand field splitting parameter, Δo. uci.edu In aqueous solutions, distortion of the octahedral structure due to hydrogen bonding can lead to trigonal distortion, which influences the electronic spectrum. mdpi.com

Table 1: Ligand Field Absorption Bands for [Co(NH₃)₆]³⁺

Wavelength (λₘₐₓ)Wavenumber (cm⁻¹)Molar Absorptivity (ε) (M⁻¹cm⁻¹)AssignmentReference
~475 nm~21,050~50-60¹A₁g → ¹T₁g researchgate.netdocbrown.info
~340 nm~29,400~45-55¹A₁g → ¹T₂g semanticscholar.orgresearchgate.net

In addition to the weaker d-d transitions, the [Co(NH₃)₆]³⁺ complex exhibits a highly intense absorption band in the deep UV region, typically around 250 nm. semanticscholar.org This is identified as a ligand-to-metal charge transfer (LMCT) band. semanticscholar.org LMCT is an electronic transition involving the movement of an electron from a molecular orbital that is primarily ligand-based to one that is primarily metal-based. numberanalytics.com In this case, an electron is transferred from the σ-bonding orbitals of the ammonia (B1221849) ligands to the partially filled e_g orbitals of the Co(III) center. numberanalytics.comnih.gov These transitions are characteristically much more intense than ligand field transitions.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful tool for probing the bonding and structure of the [Co(NH₃)₆]³⁺ cation. researchgate.netcapes.gov.br These methods allow for the identification of characteristic vibrational modes associated with the ammine ligands and the Co-N skeleton.

The vibrational spectrum of hexaamminecobalt(III) chloride and related salts shows several characteristic bands. semanticscholar.org The high-frequency region is dominated by N-H stretching vibrations, which typically appear as complex bands above 3100 cm⁻¹. semanticscholar.orgscielo.br Asymmetric and symmetric NH₃ deformation modes are found near 1600 cm⁻¹ and 1330 cm⁻¹, respectively. semanticscholar.orgresearchgate.net

A key vibrational mode for characterizing the coordination of ammonia is the NH₃ rocking mode (ρ(NH₃)), which is observed in the 830-850 cm⁻¹ range. semanticscholar.orgscielo.br The vibrations of the CoN₆ core give rise to bands in the far-infrared and low-frequency Raman regions. The Co-N stretching vibration (ν(Co-N)) is particularly important, appearing in the range of 450-500 cm⁻¹. semanticscholar.orge-bookshelf.de Normal coordinate analysis and isotope substitution studies have been instrumental in making definitive assignments for these modes. mdpi.comcapes.gov.br

Table 2: Characteristic Vibrational Frequencies for [Co(NH₃)₆]³⁺

Frequency (cm⁻¹)AssignmentSpectroscopic MethodReference
~3150 - 3270ν(N-H) - N-H StretchingIR semanticscholar.orgresearchgate.net
~1590 - 1620δₐₛ(NH₃) - Asymmetric DeformationIR semanticscholar.orgscielo.br
~1320 - 1345δₛ(NH₃) - Symmetric DeformationIR / Raman semanticscholar.orgresearchgate.net
~830 - 850ρ(NH₃) - RockingIR scielo.brresearchgate.net
~450 - 500ν(Co-N) - Co-N StretchingIR / Raman mdpi.come-bookshelf.de

The ammine ligands in the [Co(NH₃)₆]³⁺ cation are capable of acting as hydrogen bond donors, interacting with counter-anions or solvent molecules. researchgate.netosti.gov These interactions induce noticeable shifts in the vibrational frequencies. The formation of N-H···X hydrogen bonds (where X is an anion like Cl⁻ or O from an oxyanion) leads to a weakening of the N-H bond. e-bookshelf.de This effect is observed as a shift of the N-H stretching bands to lower wavenumbers (a red-shift) compared to a non-hydrogen-bonded state. osti.gov

The NH₃ rocking mode is also particularly sensitive to the strength of hydrogen bonding. mdpi.com For instance, the ρ(NH₃) frequency in [Co(NH₃)₆]Cl₃ is found at 830 cm⁻¹, and its position can vary depending on the counter-ion and the extent of hydrogen bonding in the crystal lattice. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

NMR spectroscopy is a highly sensitive technique for investigating the local environment of specific nuclei within the [Co(NH₃)₆]³⁺ complex. Studies have utilized ⁵⁹Co, ¹H, and ¹⁵N NMR to probe the structure and dynamics of the ion in both solution and the solid state. illinois.eduacs.orgresearchgate.net

The ⁵⁹Co nucleus has 100% natural abundance and a nuclear spin of I = 7/2, making it NMR-active. huji.ac.il However, its large quadrupole moment often results in broad resonance signals, especially in asymmetric environments. huji.ac.il The chemical shift of ⁵⁹Co spans an extensive range of over 18,000 ppm, making it highly sensitive to the nature of the coordinating ligands. researchgate.nethuji.ac.il The aqueous solution of [Co(NH₃)₆]Cl₃ is often used as an external standard for ⁵⁹Co NMR measurements. pnas.orgbg.ac.rs

Solid-state ⁵⁹Co NMR studies on polycrystalline samples of [Co(NH₃)₆]Cl₃ have been used to determine the nuclear quadrupole coupling constant and asymmetry parameter. cdnsciencepub.com These investigations have revealed the presence of multiple, crystallographically non-equivalent cobalt sites within the unit cell. cdnsciencepub.com

Proton (¹H) NMR has been employed to study the kinetics of proton exchange between the ammine ligands and solvent molecules. acs.orgnih.gov Furthermore, a distinct isotope effect has been documented in ⁵⁹Co NMR: the substitution of hydrogen with deuterium (B1214612) in the ammine ligands causes a significant upfield shift of approximately 5 ppm per deuterium atom. publish.csiro.auresearchgate.net This phenomenon is attributed to changes in the ligand-field strength, which in turn affects the paramagnetic shielding at the cobalt nucleus. publish.csiro.auresearchgate.net

Table 3: NMR Spectroscopic Data for Cobalt Hexammine(III)

NucleusTechniqueFindingReference
⁵⁹CoSolution NMRHighly sensitive chemical shift; used as a reference standard. huji.ac.ilpnas.orgbg.ac.rs
⁵⁹CoSolid-State NMRDetermination of quadrupole coupling constants (e.g., 1.0 to 17.2 MHz in Co(NH₃)₆Cl₃); reveals non-equivalent Co sites. cdnsciencepub.comrsc.org
⁵⁹CoIsotope ShiftUpfield shift of ~5 ppm per D substitution on NH₃. publish.csiro.auresearchgate.net
¹HSolution NMRUsed to measure base-catalyzed proton exchange rates of NH₃ ligands. acs.orgnih.gov

Magnetic Circular Dichroism (MCD) Studies and Applications

Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a sample in a strong, parallel magnetic field. It is particularly powerful for probing the electronic structure of transition metal complexes by providing detailed information on both ground and excited electronic states.

MCD spectroscopy has been applied to [Co(NH₃)₆]³⁺ to investigate its electronic transitions, which are fundamental to understanding its color and photochemical behavior. A key application of MCD is the observation and assignment of transitions that are "spin-forbidden" and therefore very weak and difficult to detect in conventional UV-visible absorption spectroscopy. For the d⁶ [Co(NH₃)₆]³⁺ complex, which has a ¹A₁g ground state, MCD has been instrumental in studying the spin-forbidden transition to the ³T₁g excited state.

Modern research in this area often combines experimental MCD measurements with high-level theoretical and computational methods. These studies aim to accurately model the MCD spectrum by including factors such as vibrational effects, leading to a more refined understanding of the electronic structure and the properties of the excited states of this classic coordination compound.

Theoretical and Computational Investigations of Electronic Structure and Bonding in Cobalt Hexammine Iii

Quantum Chemical Methods for Ligand Field States and Transition Energies

The vibrant color of many transition metal complexes, including the orange hue of Cobalt Hexammine(III) salts, is a direct consequence of electronic transitions between d-orbitals, often referred to as ligand-field (LF) states. Accurately predicting the energies of these transitions is a significant challenge for quantum chemistry.

A highly accurate method for calculating the ligand-field transition energies of the [Co(NH₃)₆]³⁺ ion is the Multiconfiguration Quasidegenerate Second-Order Perturbation Theory (MCQDPT2). Current time information in Karachi, PK. This sophisticated approach is well-suited for systems where electron correlation effects are crucial and multiple electronic states are close in energy, which is characteristic of transition metal complexes.

Research has shown that MCQDPT2 computations can successfully predict the LF transition energies for this complex. Current time information in Karachi, PK. These calculations have been performed by modeling the complex both as a hydrated cation and within a crystal lattice environment, for instance, by considering a [Co(NH₃)₆]·Cl₄⁻ model. Current time information in Karachi, PK. The results indicate that the vertical transition energies calculated for the crystal model are more accurate when compared to experimental data. Current time information in Karachi, PK.

The table below presents the calculated vertical ligand-field transition energies for the [Co(NH₃)₆]³⁺ ion using the MCQDPT2 method.

TransitionCalculated Energy (eV) in [Co(NH₃)₆]·Cl₄⁻ modelExperimental Energy (eV)
¹T₁g ← ¹A₁g2.892.60
¹T₂g ← ¹A₁g3.913.66
³T₁g ← ¹A₁g2.452.02
³T₂g ← ¹A₁g3.322.84

Data sourced from Rotzinger, F. P. (2009). Investigation of the Ligand-Field States of the Hexaammine Cobalt(III) Ion with Quantum Chemical Methods. Journal of Chemical Theory and Computation, 5(4), 1061–1067. Current time information in Karachi, PK.

Density Functional Theory (DFT) offers a computationally less expensive alternative to wave function-based methods like MCQDPT2 for studying the electronic structure of transition metal complexes. However, the accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional.

For Cobalt(III) complexes, various DFT functionals have been benchmarked to assess their performance in predicting properties such as spin-state energetics and geometries. Studies on related cobalt complexes have shown that hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide a good balance of accuracy and computational cost. For instance, the ωB97XD functional has been used to investigate the ground state properties of the [Co(NH₃)₆]³⁺ ion, revealing insights into its geometry. researchgate.net

Benchmarking studies on a range of first-row transition metal spin-crossover molecules have highlighted the TPSSh functional as providing satisfactory results across different metals and oxidation states. q-chem.com While not specifically focused on the electronic transitions of [Co(NH₃)₆]³⁺, these studies are crucial for selecting appropriate functionals for reliable predictions. The choice of functional is critical as pure functionals tend to overestimate the stability of low-spin states, whereas some hybrid functionals can be biased towards high-spin states.

The influence of a solvent on the electronic structure and properties of a solute molecule can be significant. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects by representing the solvent as a continuous dielectric medium. researchgate.netresearchgate.net

In the study of [Co(NH₃)₆]³⁺, the PCM has been employed to model the effects of an aqueous environment on the ligand-field transition energies. Current time information in Karachi, PK. This approach accounts for the electrostatic interactions between the solute and the solvent. The molecular free energy of solvation in PCM is typically calculated as the sum of electrostatic, dispersion-repulsion, and cavitation energy terms. researchgate.net By using PCM in conjunction with MCQDPT2, researchers have been able to compute transition energies for the hydrated cation, providing a more realistic comparison with experimental spectra measured in solution. Current time information in Karachi, PK.

Analysis of Molecular Orbitals and Electronic Configuration

The bonding in Cobalt Hexammine(III) is well-described by molecular orbital (MO) theory. The central cobalt(III) ion has an electronic configuration of [Ar]3d⁶. mdpi.comnih.gov The six ammonia (B1221849) ligands act as σ-donors, providing lone pairs of electrons to form coordinate covalent bonds with the cobalt ion.

In an octahedral ligand field, the five degenerate d-orbitals of the cobalt ion split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). nih.gov The 12 valence electrons from the six ammonia ligands fill the six bonding molecular orbitals (of a₁g, t₁u, and eg symmetry). The six d-electrons of the Co³⁺ ion then occupy the non-bonding t₂g orbitals. wikipedia.org

The electronic configuration for the ground state of [Co(NH₃)₆]³⁺ is therefore (a₁g)²(t₁u)⁶(eg)⁴(t₂g)⁶(eg)⁰. wikipedia.org The highest occupied molecular orbitals (HOMOs) are the t₂g orbitals, which are essentially the metal d-orbitals, and the lowest unoccupied molecular orbitals (LUMOs) are the antibonding eg orbitals. The energy difference between the t₂g and e*g sets corresponds to the ligand field splitting energy, Δo.

A computational study using the ωB97XD functional calculated a HOMO-LUMO gap of 6.25 eV in the gas phase for a D₃d symmetry, which distorts to a D₃ geometry. researchgate.net

Spin State Energetics and Theoretical Models for Diamagnetism

Cobalt Hexammine(III) is a classic example of a low-spin, diamagnetic complex. mdpi.com This is explained by the strong ligand field produced by the six ammonia ligands. The ligand field splitting energy (Δo) is large enough to overcome the spin-pairing energy, causing the six d-electrons of the Co³⁺ ion to pair up in the lower energy t₂g orbitals. mdpi.comnih.gov As a result, there are no unpaired electrons, and the complex is diamagnetic.

Theoretical models confirm this low-spin ground state. MCQDPT2 calculations have been used to investigate the energies of different spin states. Current time information in Karachi, PK. These calculations confirm that the singlet ground state (¹A₁g) is the most stable. The lowest excited state is a triplet state (³T₁g), with a quintet state (⁵T₂g) lying at a higher energy. Current time information in Karachi, PK.

The calculated energy differences between these spin states provide a quantitative picture of the stability of the diamagnetic ground state.

StateRelative Energy (eV)
³T₁g> 0
⁵T₂g> 0.6

Relative energies are with respect to the ¹A₁g ground state, based on 0-0 transitions for the hydrated ion. Data sourced from Rotzinger, F. P. (2009). Current time information in Karachi, PK.

Energy Decomposition Analysis (SAPT) for Intermolecular Interactions

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method for analyzing intermolecular interactions. It directly calculates the interaction energy between molecules (or ions) and decomposes it into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. This provides deep insight into the nature of the non-covalent forces that hold molecules together in condensed phases, such as in a crystal lattice.

For an ionic compound like Hexaamminecobalt(III) chloride, [Co(NH₃)₆]Cl₃, SAPT would be an ideal tool to investigate the interactions between the [Co(NH₃)₆]³⁺ cation and the Cl⁻ anions. The analysis would quantify the contributions of:

Electrostatics: The strong ion-ion attraction between the +3 charge of the complex and the -1 charge of the chlorides, as well as interactions involving the dipoles and quadrupoles of the complex.

Exchange: The short-range repulsion that prevents the ions from collapsing into each other.

Induction: The polarization of the chloride anions by the highly charged cation, and vice-versa.

Dispersion: The attractive forces arising from correlated electron fluctuations between the interacting ions.

While SAPT is a well-established method for such analyses, a specific application of SAPT to decompose the intermolecular interaction energies in the Cobalt Hexammine(III) system has not been found in the reviewed scientific literature. Such a study would be highly valuable for a detailed understanding of the forces governing the crystal packing and stability of this important coordination compound.

Mechanistic Studies of Reactivity and Solution Chemistry of Cobalt Hexammine Iii

Investigation of Ligand Exchange Mechanisms in Cobalt(II)/(III) Systems

The contrast in lability between cobalt(II) and cobalt(III) complexes is stark. Cobalt(III) complexes, such as hexaamminecobalt(III), are characterized by their inertness, meaning they undergo ligand substitution reactions very slowly. wikipedia.org The d⁶ electronic configuration of the low-spin Co(III) center results in a high ligand field stabilization energy (LFSE), which contributes significantly to the kinetic stability of the complex. sydney.edu.au As a result, the ammonia (B1221849) ligands in [Co(NH₃)₆]³⁺ are so tightly bound that the complex can be recrystallized from concentrated hydrochloric acid without dissociation or protonation of the ammonia. wikipedia.org

In contrast, cobalt(II) complexes are typically labile. For instance, the hexaamminecobalt(II) ion, [Co(NH₃)₆]²⁺, is readily formed when an excess of ammonia is added to a solution of hexaaquacobalt(II), [Co(H₂O)₆]²⁺. libretexts.orgchemguide.co.ukchemguide.co.uk This ligand exchange is rapid. However, the [Co(NH₃)₆]²⁺ complex is very easily oxidized, often by atmospheric oxygen, to the corresponding cobalt(III) complex, [Co(NH₃)₆]³⁺. libretexts.orgchemguide.co.uk

Studies on related cobalt(II) systems, such as the transformation of aqua-chloro complexes, reveal stepwise mechanisms with timescales ranging from picoseconds to nanoseconds. nih.gov The rate-limiting step in these exchanges is often associated with a change in coordination geometry, for example, from octahedral to tetrahedral. nih.gov While direct ligand exchange on [Co(NH₃)₆]³⁺ is slow, its formation from the labile Co(II) precursor is a key step in its synthesis and highlights the dramatic change in reactivity upon oxidation.

Kinetics of Electron Transfer Processes (Self-Exchange Reactions)

The self-exchange reaction between hexaamminecobalt(II) and hexaamminecobalt(III) is a fundamental outer-sphere electron transfer process. In this reaction, an electron is transferred from the reductant ([Co(NH₃)₆]²⁺) to the oxidant ([Co(NH₃)₆]³⁺) without the formation of a bridging ligand between the two metal centers.

[Co(NH₃)₆]²⁺ + [Co(NH₃)₆]³⁺ ⇌ [Co(NH₃)₆]³⁺ + [Co(NH₃)₆]²⁺

The kinetics of this and related electron transfer reactions are well-described by Marcus theory. The rate of these reactions is influenced by both inner-sphere and outer-sphere reorganization energies. The inner-sphere component relates to the changes in bond lengths and angles within the coordination sphere upon oxidation or reduction, while the outer-sphere component relates to the rearrangement of solvent molecules around the complex. Atomistic simulations using path integral methods have been employed to calculate the outer-sphere free energy barrier due to solvent reorganization and the dynamic transmission coefficient for the cobalt hexammine self-exchange reaction. rsc.org

Studies on various cobalt complexes provide insights into the reorganization energies involved. For example, the reorganization energy for Co(III)-Co(II) self-exchange in certain cobalt diglyoxime complexes was found to be approximately 3.9 eV. nsf.gov Molecular mechanics modeling has also been used to correlate the strain energy of the ligand system with the inner-sphere reorganization energy and, consequently, the electron self-exchange rates for a range of hexaamminecobalt(III)/(II) couples. acs.org

Table 1: Kinetic Parameters for Electron Transfer Reactions Involving Cobalt Complexes

ReactionRate Constant (k)Reorganization Energy (λ)Reference
Co(III)-Co(II) Self-Exchange (Diglyoxime)9.5 × 10⁻⁸ - 2.6 × 10⁻⁵ M⁻¹s⁻¹3.9 ± 0.3 eV nsf.gov
Co(II)-Co(I) Self-Exchange (Diglyoxime)1.2 ± 0.5 × 10⁵ M⁻¹s⁻¹1.4 ± 0.05 eV nsf.gov
Reduction of Surfactant Co(III) by Fe²⁺Second-order, rate increases with complex concentrationN/A nih.govresearchgate.net

Note: The data for diglyoxime complexes are provided for context on cobalt electron transfer energetics.

Solvent Effects on Reactivity and Molecular Behavior

The solvent plays a critical role in the reactivity and behavior of coordination complexes like hexaamminecobalt(III). rsc.org Solvents can influence reaction kinetics and thermodynamics by stabilizing reactants, products, or transition states to different extents. rsc.org For the [Co(NH₃)₆]³⁺ ion, the primary interaction with the solvent is through outer-sphere coordination and hydrogen bonding, which affects its stability and reactivity.

In aqueous solutions, the hydration shell around the [Co(NH₃)₆]³⁺ cation is a key factor. The structure of this hydration shell can influence ion association with anions and the energetics of electron transfer reactions. Studies on DNA condensation by cobalt-amine compounds, including hexaamminecobalt(III), suggest that the hydration pattern on the surface of the condensing agent plays a significant role in the interaction with other molecules. nih.gov

The choice of solvent can also lead to the formation of structurally different complexes. For example, reacting 8-methoxyquinoline, NaSCN, and Co(OAc)₂·4H₂O in methanol yields a mononuclear complex, [Co(L)₂(SCN)₂], whereas using acetonitrile as the solvent produces a dinuclear complex, [Co₂(L)₂(SCN)(OAc)₃]. nih.gov While these are not ammine complexes, they illustrate the profound impact of the solvent medium on the final product structure in coordination chemistry. The solvent's properties, such as polarity and coordinating ability, dictate which reaction pathways are favored and which structures are most stable.

Ion Association and Spectrophotometric Studies of Complexation Constants

The highly charged [Co(NH₃)₆]³⁺ cation readily forms ion pairs (outer-sphere complexes) with various anions in solution. These associations are primarily driven by electrostatic interactions. Spectrophotometry is a common technique used to study this phenomenon. The formation of an ion pair often causes a subtle change in the UV-visible absorption spectrum of the complex, which can be monitored to determine the association constant (Kₐ).

Numerous studies have been conducted to measure the association constants of hexaamminecobalt(III) with simple anions like halides (Cl⁻, Br⁻, I⁻) and sulfate (SO₄²⁻). oup.comacs.orgscispace.com The results, however, can vary between different studies and methods, highlighting the complexities of these measurements. oup.com For instance, early spectrophotometric determinations of the logarithmic association constant for [Co(NH₃)₆]³⁺Cl⁻ differed from values obtained by electrochemical methods. oup.com

The general procedure involves measuring the absorbance of solutions containing the cobalt complex and varying concentrations of the anion. The data are then analyzed using equations that relate the change in absorbance to the concentration of the ion pair and the free ions, allowing for the calculation of Kₐ.

Table 2: Logarithmic Association Constants (log Kₐ) for Hexaamminecobalt(III) Ion Pairs Determined by Spectrophotometry

Ion Pairlog KₐWavelength (nm)Reference
[Co(NH₃)₆]³⁺·Cl⁻1.49247 scispace.com
[Co(NH₃)₆]³⁺·Br⁻1.34265 scispace.com
[Co(NH₃)₆]³⁺·I⁻1.00320 scispace.com
[Co(NH₃)₆]³⁺·SO₄²⁻3.03243 scispace.com

These values represent the equilibrium constant for the formation of the outer-sphere complex, e.g., [Co(NH₃)₆]³⁺ + X⁻ ⇌ {[Co(NH₃)₆]³⁺X⁻}.

Diffusion Studies in Solution

The movement of the hexaamminecobalt(III) ion through a solution is quantified by its diffusion coefficient. This parameter is important for understanding reaction kinetics in solution, especially for reactions that are diffusion-controlled. Techniques such as the open-ended capillary method, often coupled with conductometric measurements, have been used to determine the diffusion coefficients of cobalt ions in aqueous solutions. uc.ptrsc.org

Studies on the self-diffusion of Co²⁺ ions in various electrolyte solutions show that the diffusion coefficient is dependent on the concentration of the salt. rsc.org The experimental values are often compared with theoretical predictions from models like the Onsager-Fuoss and Gordon equations. uc.ptrsc.org Deviations between experimental and theoretical values can be explained by factors such as changes in solution viscosity and specific ion-ion or ion-solvent interactions. rsc.org

For the [Co(NH₃)₆]³⁺ ion, its larger size and higher charge compared to the simple Co²⁺ ion would result in different diffusional behavior, influenced strongly by its extensive hydration shell and its interactions with counter-ions in the solution. Electrochemical studies, such as cyclic voltammetry, can also provide information on diffusion, as the system can transition from being diffusion-controlled at low scan rates to being governed by adsorption at higher scan rates. researchgate.net

Photo-induced Isomerization and Dynamics

Photoisomerization is a process where light induces a molecule to convert into one of its isomers. wikipedia.org While the symmetrical [Co(NH₃)₆]³⁺ ion itself does not have isomers, its photochemistry involves other light-induced processes. The irradiation of cobalt(III) ammine complexes with UV light can lead to redox reactions and ligand dissociation.

For related complexes, such as [Co(NH₃)₅NO₂]²⁺, photo-induced linkage isomerization to the nitrito form, [Co(NH₃)₅ONO]²⁺, is a well-documented phenomenon. nih.gov This process can even cause a mechanical jumping effect in the crystal state, known as the photo-salient effect. nih.gov Theoretical studies help elucidate the reaction mechanism, suggesting that the transformation proceeds through an intermediate state. nih.gov

Electrochemical Behavior and Redox Processes of Cobalt Hexammine Iii

Cyclic Voltammetry Investigations of Redox Potentials and Kinetics

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. In the case of Cobalt Hexammine(III), CV studies reveal insights into its electron transfer kinetics and redox potentials. The electrochemical reduction of aqueous hexamminecobalt(III) is a well-studied process. researchgate.net

The typical cyclic voltammogram of Cobalt Hexammine(III) shows an irreversible reduction of the Co(III) center. researchgate.net This irreversibility is often attributed to the lability of the resulting Cobalt(II) complex, which can undergo subsequent chemical reactions. msu.edu The reduction process is generally considered to be a one-electron transfer, converting [Co(NH₃)₆]³⁺ to [Co(NH₃)₆]²⁺. researchgate.net

Studies have shown that at lower scan rates, the voltammetry is diffusion-controlled. researchgate.net However, as the scan rate increases, the system transitions to a regime governed by adsorption. researchgate.net The rate constant for the heterogeneous electroreduction reaction of the [Co(NH₃)₆]³⁺ cation has been determined on various electrode surfaces, including bismuth, silver, and gold. researchgate.net The kinetics of this simple outer-sphere electron transfer reaction are influenced by the electrode material. researchgate.net For instance, the rate constants are substantially larger at gold faces compared to mercury and silver, a phenomenon not solely attributable to diffuse-layer effects. researchgate.net

Kinetic analysis of CV data allows for the determination of parameters such as the transfer coefficient (α) and the standard electrochemical rate constant. A kinetic analysis of Cobalt Hexammine(III) using cyclic voltammetry at different sweep rates has provided the following data:

Sweep Rate (mV/s)ip (A)Ep (V)Ep/2 (V)
10-4.55 × 10⁻⁷-0.2862-0.2292
20-4.92 × 10⁻⁷-0.2968-0.2391
50-5.18 × 10⁻⁷-0.3122-0.2540
100-5.23 × 10⁻⁷-0.3253-0.2667
200-5.61 × 10⁻⁷-0.3409-0.2838
500-7.17 × 10⁻⁷-0.3741-0.3153
1000-1.05 × 10⁻⁶-0.4060-0.3462
Data from a kinetic analysis of Cobalt Hexammine(III) CV. ubc.ca

The redox potential of the Co(III)/Co(II) couple in ammine complexes can vary significantly depending on the ligands, their concentration, and the solution's pH. lmaleidykla.lt The interaction of Cobalt Hexammine(III) with other molecules, such as DNA, can also be studied using CV. The binding of the complex to DNA can cause shifts in the peak potentials and changes in the peak currents, indicating an interaction. acs.org

Differential Pulse Voltammetry Applications

Differential Pulse Voltammetry (DPV) is a sensitive electrochemical technique that can be used for the determination of trace amounts of substances. peacta.org For Cobalt Hexammine(III), DPV has been employed in various applications, particularly in the development of electrochemical sensors. researchgate.netrsc.org

A key application of DPV with Cobalt Hexammine(III) is in the field of biosensing, especially for the detection of nucleic acids. nih.gov The electrostatic interactions between the positively charged [Co(NH₃)₆]³⁺ cation and the negatively charged phosphate (B84403) backbone of DNA form the basis of this detection method. nih.gov The accumulation of the cobalt complex on a DNA-modified electrode leads to a measurable current response in DPV, which can be used to quantify the amount of DNA. nih.gov This principle has been used in the development of electrochemical genosensors. nih.gov

DPV has also been utilized to study the electrochemical behavior of Cobalt Hexammine(III) in various modified electrode systems. For instance, a composite of reduced graphene oxide (RGO) and [Co(NH₃)₆]³⁺ has been used to create a modified glassy carbon electrode for the electrochemical determination of other molecules. researchgate.netrsc.org The performance of such modified electrodes is often evaluated using both cyclic voltammetry and DPV. researchgate.netrsc.org

The enhanced resolving power of DPV, which minimizes background charging currents, makes it advantageous over cyclic voltammetry for certain applications. pineresearch.com This allows for the separation of closely spaced electrochemical signals. pineresearch.com

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Resistance

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for investigating the kinetics of electrochemical processes at the electrode-electrolyte interface. nih.gov By applying a small amplitude AC potential and measuring the current response over a range of frequencies, EIS can separate and quantify different resistive and capacitive elements within the electrochemical cell. nih.govdiva-portal.org

A key parameter obtained from EIS studies is the charge transfer resistance (Rct), which is inversely proportional to the rate of the electron transfer reaction at the electrode surface. nih.gov For the [Co(NH₃)₆]³⁺/²⁺ redox couple, EIS has been used to investigate the electroreduction kinetics on various electrode materials. researchgate.net

Studies have shown that the charge transfer resistance for the reduction of Cobalt Hexammine(III) is dependent on the electrode potential and the concentration of the complex. researchgate.net The analysis of EIS data often involves fitting the experimental results to an equivalent circuit model. For the electroreduction of [Co(NH₃)₆]³⁺, a common model includes the solution resistance, the double-layer capacitance, the charge transfer resistance, and elements representing adsorption processes. researchgate.net

The charge transfer resistance values are influenced by the nature of the electrode surface. For example, EIS studies on bismuth single crystal planes have shown that the charge transfer resistance is maximal near the potential of zero charge. researchgate.net Furthermore, the presence of adsorbed species on the electrode surface can significantly affect the charge transfer resistance. researchgate.net

EIS has also been used in conjunction with other electrochemical techniques to characterize modified electrodes incorporating Cobalt Hexammine(III). For example, the electrochemical performance of a reduced graphene oxide/[Co(NH₃)₆]³⁺ composite modified electrode was identified by cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy. researchgate.net

Adsorption Behavior Studies on Electrode Surfaces

The adsorption of Cobalt Hexammine(III) and its reduction product, Cobalt Hexammine(II), on electrode surfaces plays a crucial role in its electrochemical behavior. The study of this adsorption is essential for understanding the kinetics and mechanism of the electron transfer process.

At low scan rates in cyclic voltammetry, the reduction of [Co(NH₃)₆]³⁺ is typically diffusion-controlled, but as the scan rate increases, the process becomes governed by adsorption. researchgate.net This transition indicates that the reactant or product, or both, are adsorbed on the electrode surface. researchgate.net Theoretical models have been developed to describe the voltammetric response under conditions of reactant and product adsorption. researchgate.net

The adsorption behavior is highly dependent on the nature of the electrode material. For instance, studies on bismuth single crystal planes have shown that the adsorption resistance and capacitance are dependent on the electrode potential and the concentration of the cobalt complex. researchgate.net The maximum adsorption resistance and minimum adsorption capacitance are observed near the potential of zero charge. researchgate.net

In some cases, the reduction of Cobalt Hexammine(III) can lead to the formation of a precipitate on the electrode surface. For example, in the one-electron reduction, a precipitate of Co(NH₃)₄(OH)₂ can be formed. researchgate.net Spectroscopic results have also suggested that a hydroamminecobalt complex can adsorb on the electrode surface during cathodic polarization, which can grow to form cobalt hydroxide (B78521) after prolonged electrolysis. researchgate.net

The adsorption of the Co(II) species is particularly important in the context of electrocatalysis. For example, in the electrocatalytic reduction of protons to dihydrogen, the adsorbed Co(II) complex on the surface of a mercury electrode is believed to be the active catalyst. nih.gov

Electrocatalytic Activity Mechanisms (e.g., Hydrogen Evolution)

Cobalt complexes, including those related to Cobalt Hexammine(III), have shown significant electrocatalytic activity, particularly for the hydrogen evolution reaction (HER). nih.govnih.govnih.gov The HER is a key process in water splitting for hydrogen fuel production. bohrium.com The mechanism of the HER catalyzed by cobalt complexes generally involves the reduction of the cobalt center, followed by protonation to form a cobalt-hydride intermediate, which then releases hydrogen gas. nih.govnih.gov

Several pathways for hydrogen evolution from a cobalt-hydride (Co(III)-H) intermediate have been proposed:

Homolytic pathway: Two Co(III)-H species react to produce H₂. nih.gov

Heterolytic pathway: A Co(III)-H species is further reduced by a Co(I) species to generate a highly reactive Co(II)-H transient, which then leads to H₂ evolution. nih.gov Another heterolytic route involves the protonation of the Co(III)-H intermediate. nih.gov

The specific mechanism depends on the cobalt complex and the reaction conditions. For some macrocyclic cobalt hexaamines, the adsorbed Co(II) complex on the electrode surface is the active catalyst for the reduction of protons to dihydrogen. nih.gov The catalytic cycle involves the reoxidation of the Co(II) species back to the parent Co(III) complex. nih.gov

The efficiency of the electrocatalytic process is influenced by factors such as the overpotential required for hydrogen evolution. Some cobalt complexes can significantly reduce this overpotential. nih.gov The stability of the cobalt complex in different oxidation states is also crucial for a robust catalytic cycle. nih.gov

Photochemistry and Photophysical Dynamics of Cobalt Hexammine Iii

Photocrosslinking Methodologies in Structural Biology Research

The photochemical properties of hexaamminecobalt(III) have been exploited in structural biology to probe the architecture of RNA molecules. Specifically, [Co(NH₃)₆]³⁺ is used as a photo-inducible crosslinking agent to map the tertiary structure of ribozymes, such as the hairpin ribozyme.

The methodology relies on the ability of the cobalt complex to bind to specific sites on the RNA, primarily through electrostatic interactions with the phosphate (B84403) backbone. Upon irradiation with ultraviolet light, the photo-excited cobalt complex can induce covalent crosslinks between spatially adjacent regions of the RNA molecule. This process effectively "freezes" the transient three-dimensional structure of the RNA, allowing for its detailed analysis.

In a study involving the hairpin ribozyme, this photocrosslinking technique provided crucial insights into its folded, active structure. scribd.com The hairpin ribozyme is composed of two domains that must dock together to form the active site for catalysis. scribd.com By inducing crosslinks in the presence of [Co(NH₃)₆]³⁺ and UV light, researchers were able to identify the specific points of contact between these domains in the docked conformation. This information is vital for understanding the catalytic mechanism of the ribozyme. The technique serves as a powerful tool for footprinting the solvent-accessible surfaces of RNA and for defining the spatial arrangement of different structural domains.

Photo-rearrangement Properties of Related Cobalt Complexes

While hexaamminecobalt(III) itself is primarily known for photosubstitution or photoredox reactions, related cobalt(III) ammine complexes containing ambidentate ligands exhibit photo-rearrangement properties. scribd.com This phenomenon, known as photoisomerization, involves a change in the coordination mode of a ligand upon light excitation.

Notable examples include cobalt(III) ammine complexes with thiocyanate (B1210189) (SCN⁻) or nitrite (B80452) (NO₂⁻) ligands. The nitrite ligand, for instance, can coordinate to the cobalt center through either the nitrogen atom (a nitro complex, -NO₂) or an oxygen atom (a nitrito complex, -ONO). Upon irradiation, a nitro complex can rearrange to the nitrito form.

The mechanism for this nitro-nitrito photoisomerization is believed to proceed through an intramolecular process. scribd.com Excitation of the complex leads to the homolytic fission of the Co-NO₂ bond, creating a [Co(II)(NH₃)₅]²⁺ and a •NO₂ radical pair that remains trapped within the solvent cage. scribd.com Subsequent recombination of these fragments via a Co-ONO bond results in the formation of the nitrito isomer. scribd.com This type of photo-rearrangement highlights the diverse photochemical pathways available to cobalt(III) complexes, depending on the nature of their coordinated ligands.

Interactions with Biological Macromolecules and Other Model Systems in Research

DNA Condensation Induced by Cobalt Hexammine(III)

Cobalt hexammine(III) is a potent agent for inducing the condensation of DNA, a process vital for the packaging of genetic material within cells and viruses. This phenomenon occurs as the highly charged cation neutralizes the negative charges of the phosphate (B84403) backbone of DNA, reducing electrostatic repulsion and allowing the DNA helices to pack closely together.

Counterion Condensation Theory and Mechanisms of Neutralization

The condensation of DNA by cobalt hexammine(III) is well-explained by the counterion condensation theory. This theory posits that for a highly charged polymer like DNA, a significant fraction of the counterions from the surrounding solution will condense onto the polymer, effectively neutralizing a portion of its charge. Trivalent cations like cobalt hexammine(III) are particularly efficient at this, inducing DNA condensation at much lower concentrations than divalent or monovalent cations. utexas.edu

Table 1: Charge Neutralization and DNA Condensation
ParameterValueSignificance
Required Charge Neutralization for Condensation88-90%The threshold of phosphate charge screening needed to overcome repulsion and allow DNA collapse. utexas.edunih.gov
Primary Driving ForceElectrostatic InteractionThe attraction between the +3 charge of the cobalt complex and the -1 charge of DNA phosphates is the main factor. nih.gov
Associated ProcessDehydrationRelease of water molecules from the ion and DNA surfaces accompanies the binding and condensation. nih.gov

Induction of DNA Conformational Transitions (B-Z, B-A forms)

Cobalt hexammine(III) is known to facilitate significant conformational changes in the DNA double helix, most notably the transition from the canonical right-handed B-form to the left-handed Z-form or the more compact right-handed A-form, depending on the DNA sequence. nih.govtmu.edu.tw

The B-to-Z transition is particularly favored in sequences with alternating purine-pyrimidine bases, such as poly(dG-dC). nih.govtmu.edu.tw The stabilization of the Z-form is achieved through specific interactions between the amine ligands of the cobalt complex and the atoms on the surface of the Z-DNA helix. nih.govacs.org Similarly, the transition to the A-form, which is characterized by a wider, shallower minor groove and a deeper, narrower major groove, can be induced by cobalt hexammine(III) in other DNA sequences. nih.gov This transition is driven by the effective neutralization of the closely spaced phosphate groups along the major groove in the A-conformation by the trivalent cation. nih.gov

Table 2: DNA Conformational Transitions Induced by Cobalt Hexammine(III)
TransitionFavored SequenceDriving FactorReference
B-DNA → Z-DNAAlternating Purine-Pyrimidine (e.g., poly(dG-dC))Specific interactions of [Co(NH₃)₆]³⁺ with the Z-DNA surface. nih.govtmu.edu.twacs.org
B-DNA → A-DNA(dG)n.(dC)n containing sequencesEffective charge neutralization of closely spaced phosphates in the A-form's major groove. nih.gov

Structural Effects on DNA Helices (Tautomeric Shifts, Base Pair Geometry)

At the atomic level, the interaction of cobalt hexammine(III) with DNA can lead to subtle but significant structural perturbations. One of the most striking effects is the induction of a tautomeric shift in a DNA base. nih.govnih.gov Tautomers are structural isomers that differ in the location of protons and double bonds. youtube.com In one reported crystal structure of a Z-DNA hexamer, the binding of cobalt hexammine(III) caused an adenine (B156593) base to shift from its usual amino tautomeric form to the rarer imino form. nih.govnih.gov This shift disrupted the standard Watson-Crick base pairing with thymine, resulting in a "wobble-like" A:T base pair. nih.govnih.gov

Furthermore, the binding of the cobalt complex can disturb the geometry of adjacent base pairs. For instance, the ion has been observed to interact with both a cytosine and a guanine (B1146940) of a G:C pair, causing an increased shear in the base pair and distorting it from its normal Watson-Crick geometry. nih.gov

Role in Nucleic Acid Crystal Growth and Stabilization of Tertiary Structure

The ability of cobalt hexammine(III) to neutralize charge and stabilize specific conformations makes it an invaluable tool in the structural biology of nucleic acids, particularly for X-ray crystallography. wikipedia.org By reducing the electrostatic repulsion between molecules, it facilitates the formation of well-ordered crystal lattices, which is a prerequisite for obtaining high-resolution structural data. wikipedia.orgslideshare.net

The cation is also critical for stabilizing the complex tertiary structures of both DNA and RNA. wikipedia.org Positive ions are necessary to shield the negative charges of the phosphate backbone, allowing different helical regions of a large nucleic acid molecule to pack together into a compact, functional three-dimensional shape. wikipedia.org Cobalt hexammine(III) is frequently used in crystallization experiments to fulfill this role, aiding in the structure determination of intricate nucleic acid architectures. wikipedia.orgslideshare.net

RNA-Cobalt Hexammine(III) Interactions

Similar to its interactions with DNA, cobalt hexammine(III) plays a significant role in the study of RNA structure. RNA molecules often fold into complex three-dimensional structures that are stabilized by metal ions, with Mg²⁺ being the most physiologically relevant.

Influence on RNA Folding and Tertiary Structure Formation

Solvated metal ions are crucial for the proper folding and function of RNA, and cobalt hexammine(III) serves as a valuable probe and stabilizer in this context. nih.gov The specific hydrogen bonding and electrostatic interactions described above help to neutralize the charge repulsion of the phosphate backbone, facilitating the compaction of RNA into its functional tertiary structure. wikipedia.org The presence of trivalent cations like [Co(NH₃)₆]³⁺ can induce a phenomenon known as reentrant condensation in RNA, which is important for its packing and folding processes. nih.gov

Notably, the binding of cobalt hexammine(III) to specific sites like tandem G-U pairs stabilizes pre-existing structural motifs rather than inducing significant conformational changes. nih.gov This makes it an excellent tool for crystallographic and NMR studies, as it helps to lock the RNA molecule into a stable conformation, aiding in the determination of its three-dimensional structure. wikipedia.orgnih.gov

Interactions with Anions and Neutral Molecules in Supramolecular Architectures

Beyond its role in biological systems, the hexaamminecobalt(III) cation is a fundamental building block in supramolecular chemistry. Its ability to form extensive networks of hydrogen bonds with a variety of anions and neutral molecules allows for the construction of highly ordered crystalline solids. researchgate.net

Anion Recognition and Binding Studies

The [Co(NH₃)₆]³⁺ complex acts as an effective anion receptor, capable of binding a wide range of anionic species through electrostatic forces and hydrogen bonding. researchgate.net The formation of well-defined salts with various anions demonstrates its utility as a purely inorganic anion binding agent. researchgate.net The interaction is not merely electrostatic; the geometry and hydrogen-bonding capabilities of the anion play a crucial role in the resulting supramolecular structure.

Research has demonstrated the binding of hexaamminecobalt(III) to numerous anions, including simple halides, complex oxoanions, and organic sulfonates. researchgate.net For instance, it forms distinct crystalline structures with methanesulphonate (CH₃SO₃⁻), dichromate (Cr₂O₇²⁻), and mixed anion systems containing chloride (Cl⁻) and carboxylates. researchgate.net The specific interactions in these salts highlight the recognition properties of the cation. researchgate.net

Anion PartnerType of InteractionResulting Structural Feature
Methanesulphonate (CH₃SO₃⁻)N–H⋯O hydrogen bondsCations and anions share edges at the second sphere. researchgate.net
Chloride (Cl⁻) & Dichromate (Cr₂O₇²⁻)N–H⋯O and N–H⋯Cl hydrogen bondsStrong network of hydrogen bonds. researchgate.net
Chloride (Cl⁻) & p-nitrobenzoate N–H⋯O and N–H⋯Cl hydrogen bondsThree-dimensional network via second-sphere coordination. researchgate.net
Permanganate (MnO₄⁻)N-H⋯O hydrogen bondsForms a defined supramolecular architecture. tubitak.gov.tr
Thiocyanate (B1210189) ([Hg₂(SCN)₇]³⁻)N–H⋯N hydrogen bondsStabilizes the crystal lattice. researchgate.net

Second Sphere Coordination Chemistry

The interactions between the hexaamminecobalt(III) cation and surrounding anions or solvent molecules are a classic example of second-sphere coordination. While the first coordination sphere consists of the six ammonia (B1221849) ligands tightly bound to the cobalt(III) center, the second sphere involves non-covalent interactions, primarily hydrogen bonding, between these ligands and external species. researchgate.net

The hydrogen atoms on the coordinated ammonia molecules are sufficiently acidic to act as effective hydrogen-bond donors. This allows the complex to form robust and extensive hydrogen-bonding networks. researchgate.net X-ray crystal structures of various hexaamminecobalt(III) salts reveal intricate supramolecular architectures stabilized by these interactions. For example, in the salt [Co(NH₃)₆]Cl(CH₃SO₃)₂, N–H⋯O interactions with the sulfonate oxygen atoms and N–H⋯Cl⁻ interactions with the chloride ion create a distinct bilayer structure. researchgate.net Similarly, interactions with water molecules and anions like dichromate can create complex three-dimensional networks that define the crystal lattice. researchgate.net This predictable and directional nature of second-sphere coordination makes hexaamminecobalt(III) a versatile component for crystal engineering.

Interacting SpeciesHydrogen Bond TypeResulting Architecture
[Co(NH₃)₆]³⁺, Cl⁻, CH₃SO₃⁻N–H⋯O, N–H⋯Cl⁻Bilayer formation. researchgate.net
[Co(NH₃)₆]³⁺, Cl⁻, SiF₆²⁻, H₂OGeneral Hydrogen BondingStabilized crystal lattice. researchgate.net
[Co(NH₃)₆]³⁺, C₉H₁₁SO₃⁻, Cl⁻N–H⋯O⁻, N–H⋯Cl⁻Supramolecular hydrogen bonding network. researchgate.net

Applications of Cobalt Hexammine Iii As a Research Probe and Model System

Role in X-ray Crystallography for Phase Determination (Anomalous Scattering)

In the field of structural biology, determining the three-dimensional structure of macromolecules like proteins and nucleic acids is crucial for understanding their function. X-ray crystallography is a primary technique for this, but it faces a significant hurdle known as the "phase problem." To solve this, researchers often employ heavy atoms to generate anomalous scattering signals.

Cobalt hexammine(III) has proven to be a valuable tool in this regard. wikipedia.org The cobalt atom within the complex is a relatively heavy element that can scatter X-rays anomalously, particularly when using a copper anode X-ray source, which is common in laboratory settings. nih.gov This anomalous scattering provides the necessary phase information to construct an accurate electron density map of the macromolecule. wikipedia.orgnih.gov

A notable application is in the structural determination of RNA. nih.govmdpi.comnih.gov The positively charged cobalt hexammine(III) ion can bind to the negatively charged phosphate (B84403) backbone of RNA, often at specific sites like those created by G-U wobble base pairs. mdpi.comnih.gov This binding is stable and ordered, allowing for the collection of high-quality diffraction data. nih.gov Researchers have successfully used cobalt hexammine(III) to obtain initial phase estimates for RNA structures, a process that can be challenging with other methods. nih.gov The ability to use this compound with in-house X-ray sources makes it a more accessible method for many laboratories compared to techniques that require synchrotron radiation. nih.gov

Application AreaTechniqueRole of Cobalt Hexammine(III)Key Finding
RNA CrystallographyX-ray Diffraction (Anomalous Scattering)Phasing agentEnables structure solution using common lab-based X-ray sources. nih.gov
DNA CrystallographyX-ray DiffractionStabilizes nucleic acid structuresInduces transitions from B-form to A or Z-forms of DNA. wikipedia.orgsigmaaldrich.com

Utilization in NMR Structural Determination of Biological Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for determining the structure of biological macromolecules in solution. Cobalt hexammine(III) also plays a significant role in these studies. wikipedia.org As a diamagnetic complex, it can be used to probe the structure and dynamics of nucleic acids without introducing paramagnetic broadening that would complicate the NMR spectra. wikipedia.org

The interaction of cobalt hexammine(III) with DNA and RNA can induce conformational changes and stabilize specific structures, which can then be studied by NMR. wikipedia.orgshu.edu For instance, it has been used to investigate the solution structure of RNA tetraloops and the binding of metal ions to G-A mismatches. nih.gov By observing the changes in the NMR spectra upon the addition of cobalt hexammine(III), researchers can gain insights into the binding sites and the resulting structural alterations of the nucleic acid. shu.eduacs.org

Furthermore, competitive binding studies using ⁵⁹Co and ²³Na NMR have been employed to understand the interactions of cobalt hexammine(III) and sodium ions with the DNA helix, providing detailed information about the ion atmosphere surrounding the nucleic acid. acs.org

Development of Advanced Materials Precursors and Model Catalysts

Cobalt hexammine(III) serves as a valuable precursor and model compound in the development of advanced materials, particularly for catalytic applications. Its well-defined composition and structure allow for the controlled synthesis of novel materials with specific properties.

Metal-Organic Framework (MOF) Derived Materials for Electrocatalysis Research

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high potential in catalysis. Cobalt-based MOFs, often synthesized using cobalt salts as precursors, are extensively studied for their electrocatalytic properties. frontiersin.orgnih.gov While cobalt hexammine(III) itself is not always the direct precursor, the study of cobalt-containing coordination complexes is fundamental to the design of these MOFs. The principles of coordination chemistry exemplified by cobalt hexammine(III) inform the synthesis of MOFs with desired structures and functionalities. uwaterloo.ca These MOF-derived materials can be pyrolyzed to create highly active electrocatalysts, such as cobalt nanoparticles embedded in nitrogen-doped carbon nanotubes, for the oxygen reduction reaction (ORR). acs.org

Evaluation of Electrocatalyst Design and Performance in Research

The development of efficient and cost-effective electrocatalysts is crucial for renewable energy technologies like water splitting and fuel cells. Cobalt-based materials are promising alternatives to expensive noble metal catalysts. uwaterloo.canih.gov Research in this area often involves the synthesis of cobalt-containing materials and the evaluation of their catalytic performance for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER). nih.govmdpi.com

For instance, cobalt-based MOFs have been designed and evaluated as electrocatalysts for both HER and OER. nih.gov The performance of these catalysts, in terms of overpotential and long-term stability, is systematically studied. nih.gov In some cases, cobalt-MOF composites have been shown to exhibit outstanding performance for the OER at neutral pH after an electrochemical activation process. csic.es The study of well-defined cobalt complexes helps in understanding the structure-activity relationships of these electrocatalysts. researchgate.net

Catalyst TypeReactionPrecursor/Model CompoundKey Performance Metric
Co-MOF derived catalystOxygen Evolution Reaction (OER)Cobalt-based MOFsLow overpotential (180 mV) and long-term stability. nih.gov
CoO/CoₓP heterostructureOxygen Reduction/Evolution Reaction (ORR/OER)Co-hexamine coordination frameworkHalf-wave potential of 0.86 V for ORR and a potential of 1.60 V for OER at 10 mA cm⁻². uwaterloo.ca
Co/CoNₓ/N-CNT/COxygen Reduction Reaction (ORR)MOF from cobalt saltElectron transfer number of 3.8, close to Pt/C benchmark. acs.org

Use in Analytical Chemistry Methodologies (as a Reagent for Ion Detection and Spectrophotometry)

Cobalt hexammine(III) and related cobalt complexes are utilized in various analytical chemistry methods. chemimpex.com Its ability to form colored solutions and participate in specific reactions makes it a useful reagent for spectrophotometric analysis and ion detection. scispace.com

For example, the formation of ion pairs between hexamminecobalt(III) and various anions, such as halides and sulfate, can be studied using spectrophotometry. scispace.com The changes in the absorption spectra upon ion-pair formation allow for the determination of association constants. scispace.com Additionally, cobalt hexammine(III) has been used in methods for the microdetermination of DNA. The interaction between the cation and DNA can induce condensation and aggregation, leading to a strong resonance light scattering (RLS) signal that can be used for quantification. nih.gov

Fundamental Studies in Environmental Chemistry (e.g., Heavy Metal Removal Mechanisms in Model Systems)

In environmental chemistry, there is a significant focus on developing effective methods for removing heavy metals from contaminated water. nih.govmdpi.com While cobalt hexammine(III) itself is not typically used as a sorbent, the fundamental principles of its coordination chemistry are relevant to understanding the mechanisms of heavy metal removal.

The study of how metal ions interact with various functional groups is crucial for designing efficient biosorbents and other removal agents. nih.gov The well-characterized interactions of cobalt hexammine(III) with biological molecules can serve as a model for understanding how other, more toxic, heavy metals might bind to biomass. chemimpex.com Engineered nanomaterials, including those based on cobalt, are also being explored for heavy metal remediation. frontiersin.org The study of cobalt complexes contributes to the broader knowledge base needed to develop these advanced materials for environmental applications.

Future Research Directions and Unexplored Avenues for Cobalt Hexammine Iii Chemistry

Exploration of Novel Intermolecular Interactions and Self-Assembly Phenomena

The trivalent charge and the hydrogen-bonding capabilities of the ammine ligands make cobalt hexammine(III) an excellent candidate for directing the self-assembly of complex supramolecular structures. Future research will likely focus on exploiting these non-covalent interactions to create novel nano-assemblies.

A key area of exploration is its role in promoting the aggregation of organic molecules. For instance, cobalt hexammine(III) has been shown to efficiently promote the self-assembly of water-soluble porphyrins into J-aggregates. researchgate.net The growth kinetics of these assemblies are influenced by the concentration of the cobalt complex, with the hydrophilic nature and hydrogen-bonding ability of the ammonia (B1221849) ligands playing a crucial role. researchgate.net Future work could explore the use of cobalt hexammine(III) as a templating agent for a wider variety of chromophores and functional molecules, leading to new materials with tailored optoelectronic properties.

The table below summarizes kinetic parameters for the J-aggregation of a specific porphyrin (H₂TPPS₄) as induced by cobalt hexammine(III), demonstrating the influence of the complex on the assembly process.

[Co(NH₃)₆]³⁺ (µM)k₀ (s⁻¹)k_c (s⁻¹)mn
100-0.00242.11.8
200-0.00482.11.8
300-0.00702.11.8
400-0.00922.21.8
500-0.01182.21.8

This interactive table presents kinetic parameters for the aggregation of H₂TPPS₄ induced by [Co(NH₃)₆]³⁺, where k₀ is the rate constant for the non-catalyzed pathway, k_c is the catalytic rate constant, m is the reaction order with respect to the porphyrin, and n is a parameter related to the aggregate growth dimensionality. researchgate.net

Further research could also investigate the subtle interplay between electrostatic interactions, hydrogen bonding, and hydration in controlling the final structure and chirality of these assemblies. The hydration pattern on the surface of condensing agents is thought to play a significant role in processes like DNA condensation and chiral recognition. nih.gov

Rational Design of New Functional Materials and Catalysts based on Cobalt Hexammine(III) Frameworks

The well-defined octahedral geometry and kinetic inertness of cobalt hexammine(III) make it an ideal building block or precursor for the rational design of new functional materials and catalysts. A significant future direction is its incorporation into metal-organic frameworks (MOFs).

Recently, a layered Co-hexamine coordination framework was used as a precursor to synthesize a high-performance bifunctional electrocatalyst for both oxygen reduction and evolution reactions (ORR/OER). uwaterloo.ca This demonstrates a promising strategy where the cobalt hexammine(III) complex acts as a source of both the metal and nitrogen dopants in the final nanostructured catalyst. uwaterloo.ca The structural and compositional advantages of using MOF precursors allow for the creation of materials with controllable nanostructures. uwaterloo.ca The development of other Co-based MOFs for catalytic applications, such as oxidation reactions and halogen exchange, further supports the potential of this approach. mdpi.comnih.gov

Future research can focus on designing multivariate MOFs where cobalt hexammine(III) is used alongside other linkers or metal ions to tune the electronic and catalytic properties of the resulting material. rsc.org Additionally, the complex can serve as a template or precursor for other materials. For example, cobalt(III) ammine complexes can be used to synthesize cobalt nanoparticles with various morphologies for applications in catalysis and magnetic recording. researchgate.net There is also potential in creating novel chiral catalysts by designing frameworks that incorporate chiral versions of cobalt(III) amine complexes, which have shown promise in asymmetric transformations. mdpi.com

Deeper Theoretical Insights into Electron Transfer and Reaction Mechanisms

The cobalt hexammine(II/III) self-exchange reaction is a classic model system for electron transfer theory. rsc.orgacs.orgacs.org Future research will undoubtedly push the boundaries of theoretical and computational chemistry to gain a more profound understanding of its mechanism.

A significant advancement has been the direct atomistic simulation of the electron transfer reaction using path integral (PI) methods and ring polymer molecular dynamics. rsc.org This approach circumvents the need for complex, system-specific force field parameterization along an assumed reaction coordinate, making it broadly applicable. rsc.org Future theoretical work will likely involve refining these simulation protocols to more accurately model the role of the solvent and the quantum mechanical effects governing the transfer. rsc.orgrsc.org

The table below shows a comparison of calculated and experimental values for the cobalt hexammine(II/III) self-exchange reaction, highlighting the accuracy of modern simulation techniques.

ParameterCalculated ValueExperimental Value
Outer Sphere Reorganization Energy (kcal/mol)10.89.6 - 12.0
Transmission Coefficient (κ)0.53~1 (Adiabatic assumption)
Reaction Rate (M⁻¹s⁻¹)1.1 x 10⁻⁶0.1 - 3.0 x 10⁻⁵

This interactive table compares theoretically calculated parameters with experimental values for the [Co(NH₃)₆]²⁺/³⁺ self-exchange reaction, demonstrating the power of direct simulation in capturing key aspects of electron transfer. rsc.org

Quantum chemical methods, such as multiconfiguration quasidegenerate second-order perturbation theory (MCQDPT2), will continue to be employed to investigate the ligand-field states and transition energies of the complex with greater accuracy. researchgate.net The advent of quantum simulators offers another exciting frontier. These systems can model complex quantum interactions that are challenging for classical computers, potentially providing unprecedented insights into the dynamics of electron transfer by controlling key factors like donor-acceptor energy gaps and environmental dissipation. techexplorist.com

Expansion of its Role as a Probe in Structural Biology Research

Cobalt hexammine(III) has become an invaluable tool in structural biology, primarily for probing the structure of nucleic acids like DNA and RNA. wikipedia.orgresearchgate.net Its key advantage is its ability to mimic the outer-sphere binding of the hexahydrated magnesium ion, Mg(H₂O)₆²⁺, which is crucial for the folding and function of many RNAs. researchgate.net

Future research will focus on expanding its application to more complex biological systems and in combination with a wider array of analytical techniques. In NMR spectroscopy, nuclear Overhauser effect (NOE) cross-peaks between the ammine protons of the complex and nearby nucleic acid protons can provide precise distance information, helping to locate metal ion binding sites. researchgate.net This has been successfully used to determine the structure of the complex bound to GAAA tetraloops in RNA. researchgate.net Future studies could apply this to larger and more dynamic RNA-protein complexes.

The use of cobalt hexammine(III) is also being explored with other techniques. Electrospray ionization mass spectrometry (ESI-MS) can detect non-covalent interactions between the complex and RNA hairpins, allowing for rapid analysis of binding stoichiometry and specificity. core.ac.uknih.gov Resonance light scattering is another technique that has been used to monitor the condensation and aggregation of DNA induced by the cation. nih.gov

An important avenue for future development is the design of new cobalt-based probes. By modifying the ligands around the cobalt(III) center, it may be possible to create probes with altered binding affinities, specificities, or spectroscopic signatures, further enhancing their utility in mapping the intricate architectures of biological macromolecules. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis methods for Cobalt Hexammine(III) chloride, and what factors influence reaction yield?

  • Methodological Answer : The synthesis typically involves reacting cobalt(II) chloride with excess aqueous ammonia under controlled oxidation (e.g., using H₂O₂). Key factors include ammonia concentration (≥6 M), reaction temperature (maintained at 60–70°C), and stoichiometric ratios of Co:NH₃:Cl⁻ (1:6:3). Post-synthesis, crystallization via slow evaporation enhances purity. Yield optimization requires careful pH monitoring (8–10) to prevent hydrolysis of the complex. For reproducible results, refer to protocols emphasizing inert atmospheres to avoid Co²⁺ oxidation side reactions .

Q. How is Cobalt Hexammine(III) chloride characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • UV-Vis Spectroscopy : The d-d transition bands (λ ≈ 475 nm, ε ≈ 60 M⁻¹cm⁻¹) confirm the octahedral geometry.
  • IR Spectroscopy : NH₃ stretching vibrations (ν(N–H) ≈ 3300 cm⁻¹, δ(N–H) ≈ 1600 cm⁻¹) and Co–N bonds (ν(Co–N) ≈ 450–500 cm⁻¹) validate ligand coordination.
  • X-ray Diffraction : Single-crystal XRD resolves the face-centered cubic lattice (space group Fm3m), with Co–N bond lengths ~1.96 Å. Ensure data is compared against crystallographic databases (e.g., CCDC) and analyzed using software like Olex2 .

Q. What safety protocols are critical when handling Cobalt Hexammine(III) chloride in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis due to ammonia release. Personal protective equipment (gloves, lab coat) is mandatory, as cobalt compounds are potential carcinogens. Storage requires airtight containers in dry, dark conditions to prevent ligand dissociation. Waste disposal must comply with regulations for heavy metals (e.g., neutralization with Na₂CO₃ followed by Co²⁺ precipitation as Co(OH)₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic parameters (e.g., entropy changes) for Cobalt Hexammine(III) complexes?

  • Methodological Answer : Discrepancies in ΔS° values (e.g., outer-sphere association entropy) arise from solvent effects or ionic strength variations. Address this by:

  • Conducting isothermal titration calorimetry (ITC) under standardized ionic conditions (e.g., 0.1 M KCl).
  • Comparing results with computational models (DFT/MD simulations) to isolate solvent contributions.
  • Replicating historical studies (e.g., King et al., 1959) with modern instrumentation to validate or update legacy data .

Q. What advanced experimental designs are used to study ligand substitution kinetics in Cobalt Hexammine(III) chloride?

  • Methodological Answer : Ligand substitution mechanisms (e.g., Cl⁻ displacement) are probed via:

  • Stopped-Flow Spectroscopy : Monitor real-time kinetics (λ = 475 nm) under pseudo-first-order conditions with excess incoming ligand (e.g., SCN⁻).
  • Isotopic Labeling : Use ¹⁵N-enriched NH₃ to track ligand exchange rates via NMR or mass spectrometry.
  • Variable-Temperature Studies : Calculate activation parameters (ΔH‡, ΔS‡) using Eyring plots. Ensure data is statistically validated (e.g., 3σ confidence intervals) .

Q. How can researchers design experiments to investigate the role of Cobalt Hexammine(III) in modulating biological pathways (e.g., MAPK/ERK signaling)?

  • Methodological Answer :

  • In Vitro Assays : Treat cell lines (e.g., HEK293) with Co(NH₃)₆³⁺ and quantify phosphorylated ERK via Western blot (anti-pERK antibodies). Include controls with Co²⁺ alone to distinguish redox effects.
  • Structural Analysis : Use X-ray crystallography or cryo-EM to resolve Co(NH₃)₆³⁺ interactions with kinase domains.
  • Computational Docking : Predict binding affinities using AutoDock Vina with force fields adjusted for metal-ligand interactions .

Q. What strategies mitigate data variability in spectrophotometric analyses of Cobalt Hexammine(III) chloride solutions?

  • Methodological Answer : Variability often stems from solution aging (ligand loss) or improper blank correction. Mitigate by:

  • Preparing fresh solutions daily and verifying concentration via ICP-MS.
  • Using dual-beam spectrophotometers with matched quartz cuvettes.
  • Applying baseline correction algorithms (e.g., Savitzky-Golay) to raw absorbance data. Reference King et al. (1959) for historical methodology comparisons .

Methodological Guidelines for Data Presentation

  • Figures : Avoid overcrowding TOC graphics; limit to 2–3 structures or a single reaction scheme. Use color gradients to highlight kinetic data trends (e.g., time-resolved absorbance) .
  • Tables : Report significant figures consistently (e.g., ΔG° = −45.2 ± 0.3 kJ/mol). Include error margins from triplicate measurements .
  • Critical Analysis : Cross-reference findings with prior studies (e.g., entropy discrepancies ) and justify deviations using ANOVA or chi-square tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.